![molecular formula C14H17N3O2 B5629184 2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5629184.png)
2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regiospecific reactions, where the structure of the final product is determined by the specificity of the reaction conditions and the starting materials. For instance, Kumarasinghe et al. (2009) discussed the regiospecific synthesis of a pyrazole derivative, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Such precise methodologies are crucial for synthesizing compounds like 2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide with specific structural features.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives reveals significant information about their potential chemical behavior and interactions. Single-crystal X-ray diffraction studies provide definitive insights into the arrangement of atoms within the molecule, highlighting the importance of weak interactions in the solid state, as demonstrated by Kumarasinghe et al. (2009) for a similar pyrazole compound (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to a variety of products depending on the reactants and conditions used. For example, the condensation of substituted-benzoic acid hydrazide with phosphorousoxychloride at high temperatures can yield novel oxadiazole derivatives with significant antibacterial activity, as shown by Rai et al. (2009) (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Such reactions highlight the versatility of pyrazole derivatives in synthesizing compounds with potential biological activities.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies involving single-crystal X-ray diffraction provide comprehensive insights into the crystal packing and conformational differences within these compounds, as discussed by Kumarasinghe et al. (2009) for a pyrazole derivative (Kumarasinghe, Hruby, & Nichol, 2009). Understanding these physical properties is crucial for predicting the behavior of these compounds in various environments.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and potential chemical transformations, are central to their applications in medicinal chemistry and materials science. The specific functional groups present in these molecules, such as methoxy, methyl, and acetamide groups, play a significant role in determining their reactivity patterns and interaction capabilities. Research focusing on the synthesis and characterization of these compounds sheds light on their unique chemical behaviors and potential for further modification (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-methoxy-3-methylphenyl)pyrazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-6-11(4-5-13(10)19-3)12-7-16-17(8-12)9-14(18)15-2/h4-8H,9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSCKWSUFVLJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN(N=C2)CC(=O)NC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide |
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